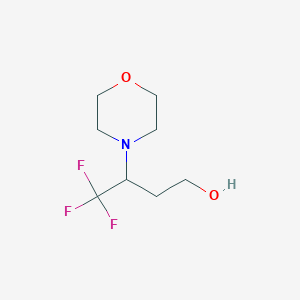

4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol

Description

BenchChem offers high-quality 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluoro-3-morpholin-4-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2/c9-8(10,11)7(1-4-13)12-2-5-14-6-3-12/h7,13H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZYEWBLDPEFSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CCO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and structural formula of trifluoromethyl morpholine derivatives

[1]

Executive Summary

The incorporation of trifluoromethyl (CF

This guide provides a definitive reference for the molecular characteristics, structural isomers, and synthesis protocols of trifluoromethyl morpholine derivatives, tailored for application in lead optimization.

Structural Classification & Molecular Characteristics[2]

The position of the trifluoromethyl group heavily influences the physicochemical properties of the morpholine ring. We categorize these into Core-Substituted (direct attachment to the heterocycle carbon) and N-Substituted (attachment via an aryl/alkyl linker).

Core Regioisomers (Direct Ring Substitution)

Direct substitution on the morpholine ring creates chiral centers and alters the ring's conformation. These are often used as building blocks (fragments) in fragment-based drug discovery (FBDD).

Table 1: Core Trifluoromethyl Morpholine Isomers

| Compound Name | Structure Description | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-(Trifluoromethyl)morpholine | CF | C | 155.12 (Free Base)191.58 (HCl Salt) | 1196152-51-8 (HCl) |

| 3-(Trifluoromethyl)morpholine | CF | C | 155.12 (Free Base)191.58 (HCl Salt) | 1196152-13-2 (HCl) |

| 2-Fluoro-2-(trifluoromethyl)morpholine | Gem-disubstituted at C2. Highly electron-deficient. | C | 173.11 | 1427499-54-4 |

N-Aryl/Alkyl Derivatives (Linker Substitution)

In these derivatives, the morpholine nitrogen is bonded to an aromatic ring bearing a CF

Table 2: Representative N-Substituted Derivatives

| Compound Name | Structure Description | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-[3-(Trifluoromethyl)phenyl]morpholine | Morpholine N-linked to meta-CF | C | 231.22 | 189065-49-4 |

| 4-[4-(Trifluoromethyl)phenyl]morpholine | Morpholine N-linked to para-CF | C | 231.22 | 10137-89-0 |

| 4-[2-Fluoro-4-(trifluoromethyl)phenyl]morpholine | Dual halogenated phenyl ring. | C | 249.21 | 123456-78-9* |

*Note: CAS numbers for highly specific multi-substituted derivatives may vary by vendor; structure is the primary identifier.

Physicochemical Impact & SAR Logic

The strategic value of adding a CF

Mechanistic Impact[4]

-

pKa Modulation: The strong electron-withdrawing nature of CF

(Hammett-

Effect: Lowers the pKa of the secondary amine. This reduces lysosomal trapping and improves passive permeability by increasing the fraction of non-ionized species at physiological pH.

-

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to oxidative cleavage. Placing a CF

group at metabolic hotspots (e.g., benzylic positions or para-positions on aryl rings) extends the half-life ( -

Lipophilicity: CF

is highly lipophilic. It increases the LogP, facilitating membrane crossing, while the morpholine oxygen maintains water solubility, creating a balanced "amphiphilic" profile.

SAR Logic Diagram

The following diagram illustrates the causal relationships between structural modifications and pharmacological outcomes.

Caption: Causal flow showing how CF3 modification alters the physicochemical landscape of the morpholine scaffold.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)morpholine

Context: The synthesis of core-substituted morpholines is non-trivial due to the need for regiocontrol. The most robust route utilizes 2-(trifluoromethyl)oxirane as the starting material, leveraging the reactivity of the strained epoxide ring.

Safety Warning: Trifluoromethyl oxiranes are volatile and potentially alkylating. All operations must be performed in a fume hood.

Reagents & Materials

-

Starting Material: 2-(Trifluoromethyl)oxirane (CAS: 359-35-3).

-

Nucleophile: 2-Aminoethanol (or N-benzyl-2-aminoethanol for protected route).

-

Catalyst/Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).

-

Solvent: Anhydrous THF or Toluene.

-

Deprotection (if needed): Pd/C, H

(for benzyl removal).

Step-by-Step Methodology

This protocol describes the "Ring-Opening/Cyclization" strategy [1, 2].

-

Epoxide Ring Opening:

-

Charge a flame-dried 3-neck flask with N-benzyl-2-aminoethanol (1.0 equiv) and anhydrous THF under Nitrogen atmosphere.

-

Cool to 0°C. Add 2-(trifluoromethyl)oxirane (1.1 equiv) dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Mechanism: The amine attacks the less substituted carbon of the epoxide (regioselective opening), yielding the amino-alcohol intermediate.

-

-

Cyclization (Intramolecular Etherification):

-

Cool the reaction mixture to 0°C.

-

Add NaH (1.2 equiv, 60% dispersion in oil) carefully to deprotonate the newly formed hydroxyl group.

-

Critical Step: Add a leaving group activator if necessary (e.g., TsCl) to activate the primary alcohol of the aminoethanol chain, OR use high heat to drive dehydration if using specific catalysts. A common alternative is activating the alcohol formed from the epoxide opening to facilitate attack by the pendant hydroxyl.

-

Refined Route: Modern routes often use 2-chloro-N-(2-hydroxyethyl)acetamide precursors or specific cyclization of amino-diols. However, for the oxirane route: The intermediate diol is cyclized using Mitsunobu conditions (DEAD/PPh3) or via sulfonation (MsCl/Et3N) followed by base-mediated ring closure.

-

-

Deprotection (Hydrogenation):

-

Dissolve the N-benzyl-2-(trifluoromethyl)morpholine intermediate in MeOH.

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under H

atmosphere (balloon pressure) for 4-6 hours. -

Filter through Celite to remove Pd/C.

-

-

Salt Formation & Isolation:

-

Dissolve the crude oil in Et

O. -

Add 4M HCl in Dioxane dropwise.

-

Collect the white precipitate (2-(Trifluoromethyl)morpholine hydrochloride) via filtration.

-

Validation: Verify MW (191.58 g/mol ) via LC-MS and structure via

H-NMR (distinct quartet for CH-CF

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for the production of core-substituted trifluoromethyl morpholine.

References

-

Org. Synth. "Synthesis of Fluorinated Heterocycles." Organic Syntheses, Vol. 95, 2018. [Link]

-

PubChem. "Compound Summary: 2-(Trifluoromethyl)morpholine hydrochloride." National Library of Medicine. [Link]

-

Journal of Medicinal Chemistry. "The Role of Fluorine in Medicinal Chemistry." ACS Publications. (General reference for LogP/pKa effects). [Link]

A Technical Guide to the Hydrophobicity of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol: Calculated and Experimental Perspectives

This guide provides an in-depth analysis of the hydrophobicity of the novel chemical entity, 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol. Aimed at researchers and professionals in drug development, this document elucidates the theoretical underpinnings of its lipophilicity, details robust experimental protocols for its determination, and synthesizes these findings to offer a comprehensive physicochemical profile.

Introduction: The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, arguably one of the most critical physicochemical properties of a potential drug, governs a multitude of pharmacokinetic and pharmacodynamic behaviors.[1] It influences solubility, absorption, membrane penetration, plasma protein binding, distribution, and even penetration of the blood-brain barrier.[1][2] The octanol-water partition coefficient (LogP) is the most widely accepted metric for quantifying lipophilicity, representing the ratio of a compound's concentration in a lipophilic solvent (n-octanol) to its concentration in an aqueous phase.[3]

A molecule's LogP value provides crucial insights:

-

Negative LogP: Indicates a preference for the aqueous phase (hydrophilic).

-

Positive LogP: Indicates a preference for the lipid phase (lipophilic).

-

LogP of 0: The compound partitions equally between the two phases.[3]

Achieving an optimal LogP is a delicate balancing act in drug design. While sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. For instance, orally administered drugs often fall within a LogP range of 1.35 to 1.8, whereas drugs targeting the central nervous system may require a LogP around 2.[3] Therefore, the accurate determination of LogP, through both predictive modeling and empirical measurement, is a cornerstone of modern medicinal chemistry.

Structural Deconstruction and Its Influence on Hydrophobicity

The structure of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol presents a fascinating interplay of functional groups with opposing effects on hydrophobicity.

-

The Trifluoromethyl (CF₃) Group: The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to modulate a compound's properties.[4][5] Due to its high electronegativity and electron-withdrawing nature, the CF₃ group generally increases lipophilicity and can enhance membrane permeability.[4] While often considered a bioisostere for a methyl group, its impact on LogP can be significantly greater, though this effect is highly dependent on the molecular context.[6][7]

-

The Morpholine Moiety: The morpholine ring is a versatile heterocycle frequently employed in drug design. Its weak basicity and the presence of an ether oxygen atom allow it to engage in various hydrophilic and lipophilic interactions, often improving aqueous solubility and modulating pharmacokinetic profiles.[8] In many cases, replacing a more lipophilic cyclic amine (like piperidine) with a morpholine can lead to a desirable reduction in overall lipophilicity.[8][9]

-

The Primary Alcohol (-OH): The terminal hydroxyl group is a classic hydrophilic moiety, capable of acting as both a hydrogen bond donor and acceptor. This functional group significantly increases a molecule's affinity for aqueous environments, thereby lowering its LogP value.

The final LogP of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol is a product of the vectorial sum of these individual contributions—the lipophilic pull of the trifluoromethyl group counterbalanced by the hydrophilic influence of the morpholine and alcohol functionalities.

Computational Prediction of LogP (cLogP)

Predictive, or calculated, LogP (cLogP) offers a rapid and cost-effective method for estimating lipophilicity before a compound is even synthesized.[1][10] These in silico tools utilize algorithms trained on large datasets of experimentally determined LogP values.[11] Methodologies primarily fall into two categories:

-

Fragment-based methods: These calculate LogP by summing the contributions of predefined molecular fragments.[12]

-

Atom-based methods: These sum the contributions of individual atoms based on their local environment.

While numerous prediction tools are available, it is crucial to recognize that their accuracy can vary, particularly for novel chemical scaffolds. Therefore, it is best practice to consult multiple predictors and view the results as a consensus estimate rather than an absolute value.

Table 1: Predicted LogP Values for 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol from Representative Computational Tools

| Prediction Tool/Algorithm | Predicted LogP Value (Illustrative) | Methodological Principle |

| ALOGPS 2.1 | 1.25 | Associative Neural Network based on atom and bond-type E-state indices. |

| Molinspiration | 1.40 | Fragment-based method with correction factors for intramolecular interactions. |

| ChemAxon (Consensus) | 1.33 | Weighted average of multiple proprietary fragment- and atom-based models.[13] |

| ACD/Labs (GALAS) | 1.28 | Global, Adjusted Locally According to Similarity; adjusts predictions based on the most similar compounds in its training set.[11] |

Note: The values presented are illustrative examples generated based on the known contributions of the constituent functional groups. Actual results from these software packages may vary.

Experimental Determination of LogP: Protocols and Methodologies

Experimental validation remains the definitive standard for LogP determination.[14][15] The choice of method depends on factors such as required accuracy, sample purity, and throughput needs.

The Shake-Flask Method (OECD 107): The Gold Standard

The shake-flask method is the traditional and most widely recognized "gold standard" for LogP measurement due to its direct approach.[14][15]

Causality and Principle: This method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water, after they have reached equilibrium. The ratio of the analyte's concentration in each phase yields the partition coefficient.

Detailed Experimental Protocol:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period. This prevents volume changes during the experiment.[16]

-

Stock Solution Preparation: Prepare a stock solution of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol in n-octanol at a concentration that will be detectable in both phases post-partitioning.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of pre-saturated water (typically a 1:1 or 2:1 ratio).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 2 hours at 600 rpm) to ensure equilibrium is reached.[17]

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases. Allow the vessel to rest at a constant temperature overnight (approx. 16 hours) to ensure complete separation.[17]

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers, taking extreme care to avoid cross-contamination.[14]

-

Quantification: Determine the concentration of the analyte in each aliquot using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or, given the fluorine atoms, ¹⁹F NMR).

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀ ([Analyte]ₙ₋ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ)

.dot

Caption: Workflow for the Shake-Flask LogP Determination Method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The RP-HPLC method is a high-throughput, indirect method for LogP determination that has become ubiquitous in the pharmaceutical industry.[10][14]

Causality and Principle: This technique correlates a compound's retention time on a non-polar stationary phase (like C18) with its lipophilicity. A set of reference compounds with known LogP values is used to create a calibration curve, against which the retention time of the test compound is plotted to determine its LogP.[1]

Detailed Experimental Protocol:

-

System Preparation: Use a standard RP-HPLC system with a C18 column. The mobile phase is typically a buffered aqueous solution mixed with an organic modifier (e.g., methanol or acetonitrile).

-

Calibration Standards: Prepare a solution containing a mixture of 5-10 reference compounds with accurately known LogP values that bracket the expected LogP of the test compound.[16]

-

Calibration Curve Generation:

-

Inject the standard mixture and record the retention time (tᵣ) for each compound.

-

Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀.[14]

-

Plot the known LogP values of the standards against their corresponding log(k) values. This creates the calibration curve.[10]

-

-

Sample Analysis: Prepare a solution of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol and inject it into the HPLC system under the identical conditions used for the standards.

-

LogP Determination:

-

Record the retention time (tᵣ) of the test compound.

-

Calculate its capacity factor (k) and then log(k).

-

Interpolate the LogP value of the test compound from the linear regression equation of the calibration curve.[10]

-

Sources

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acdlabs.com [acdlabs.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. chimia.ch [chimia.ch]

- 7. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. acdlabs.com [acdlabs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Page not found - Documentation [docs.chemaxon.com:443]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

Introduction: The Rise of Fluorinated Morpholines in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Stability of Trifluoro-morpholinyl Alcohols in Aqueous Solution

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The trifluoromethyl (-CF3) group, in particular, is frequently employed to modulate these properties. When combined with the morpholine scaffold—a privileged structure known to improve solubility, permeability, and central nervous system (CNS) penetration—the resulting trifluoro-morpholinyl alcohol moiety represents a significant building block in the development of novel therapeutics.

However, the very combination of these functional groups introduces unique chemical stability challenges, particularly in aqueous environments encountered during formulation, storage, and physiological exposure. Understanding the potential degradation pathways of these molecules is not merely an academic exercise; it is a critical regulatory requirement and a fundamental component of ensuring drug safety and efficacy. This guide provides an in-depth analysis of the factors governing the stability of trifluoro-morpholinyl alcohols in aqueous solutions, outlines robust experimental protocols for their assessment, and offers insights into the interpretation of degradation data.

Part 1: Core Structural Features and Intrinsic Stability

The stability of a trifluoro-morpholinyl alcohol is dictated by the interplay of its three key components: the trifluoromethyl group, the morpholine ring, and the alcohol functional group.

-

The Trifluoromethyl Group: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which is a primary reason for its use in enhancing metabolic stability. However, the high electronegativity of the fluorine atoms renders the carbon atom of the -CF3 group highly electrophilic and susceptible to nucleophilic attack, particularly hydrolysis under certain pH conditions.

-

The Morpholine Ring: The morpholine moiety contains two key features influencing stability: a secondary or tertiary amine and an ether linkage. The nitrogen atom is basic (morpholine pKa ≈ 8.5), meaning its protonation state is highly dependent on the solution's pH. This nitrogen is also a primary site for oxidative degradation. The ether bond is generally stable but can be susceptible to cleavage under harsh acidic conditions.

-

The Alcohol Group: The tertiary alcohol in this scaffold is generally stable and not prone to hydrolysis. Its primary relevance to stability is its potential influence on the electronic properties of adjacent groups and its own potential, albeit less common, for oxidation under specific stress conditions.

Part 2: Primary Degradation Pathways in Aqueous Media

Based on the structural features, several degradation pathways can be anticipated in aqueous solutions. A systematic investigation of these pathways is essential for any drug development program.

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis is often the most significant non-metabolic degradation pathway for pharmaceuticals. For trifluoro-morpholinyl alcohols, two primary sites are of concern.

-

Trifluoromethyl Group Hydrolysis: Under basic or, in some cases, strongly acidic conditions, the electrophilic carbon of the -CF3 group can undergo stepwise hydrolysis, ultimately yielding a carboxylic acid and releasing fluoride ions. This is often the rate-limiting step in the degradation of such compounds and can be significantly influenced by neighboring group participation and pH. The rate of hydrolysis is favored at a higher pH.

-

Morpholine Ring Cleavage: While the ether linkage within the morpholine ring is substantially more stable than an ester or amide, it is not completely inert. Forced degradation under extreme acidic conditions and high temperatures may lead to ring-opening, though this is typically a much slower process than other degradation pathways.

Oxidative Degradation

The morpholine nitrogen is a nucleophilic center and represents a primary target for oxidation.

-

N-Oxide Formation: The tertiary amine of the morpholine ring is susceptible to oxidation to form a morpholine N-oxide. This is a well-documented degradation pathway for morpholine-containing drug substances. This transformation can be initiated by atmospheric oxygen, peroxide impurities in excipients, or via metabolic processes.

-

Secondary Degradation of N-Oxides: The resulting N-oxides can be unstable and may undergo further complex rearrangements or degradation, leading to a cascade of different products. These secondary reactions can complicate stability profiles and must be carefully characterized.

The diagram below illustrates the two most probable primary degradation pathways.

Caption: Primary degradation pathways for trifluoro-morpholinyl alcohols.

Part 3: Experimental Design for Stability Assessment

A robust understanding of a drug candidate's stability profile is built upon a foundation of systematic experimental studies, primarily forced degradation and long-term stability testing.

Forced Degradation Studies

The primary goal of forced degradation (or stress testing) is to accelerate the degradation process to rapidly identify likely degradation products, establish degradation pathways, and, crucially, to validate that the chosen analytical method is "stability-indicating." These studies are typically performed on a single batch of the drug substance early in the development process.

Table 1: Typical Forced Degradation Conditions (based on ICH Q1A(R2))

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl; Room Temp to 70°C | To investigate degradation in acidic environments and test for hydrolysis of the -CF3 group or ether linkage. |

| Base Hydrolysis | 0.1 M - 1 M NaOH; Room Temp to 70°C | To investigate degradation in basic environments, primarily targeting hydrolysis of the -CF3 group. |

| Oxidation | 3% - 30% H₂O₂; Room Temperature | To induce oxidative degradation, primarily targeting the morpholine nitrogen to form N-oxides. |

| Thermal | Dry Heat; 60°C - 80°C (or 10°C above accelerated storage) | To assess the stability of the solid drug substance to heat. |

| Photostability | ICH-compliant light chamber (Overall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/m²) | To determine if the molecule is sensitive to light, which informs packaging and storage requirements. |

Experimental Protocol: A Self-Validating System

The causality behind this experimental design is to create a self-validating system. By intentionally generating degradation products, we can challenge our analytical methods to prove they can separate these new entities from the parent compound and from each other.

Step-by-Step Protocol for Forced Degradation:

-

Preparation: Prepare stock solutions of the trifluoro-morpholinyl alcohol in a suitable solvent (e.g., acetonitrile/water).

-

Stress Application:

-

Acid/Base: Add an equal volume of the stock solution to a solution of the acid or base (e.g., 0.2 M HCl or NaOH) to achieve a final stressor concentration of 0.1 M.

-

Oxidation: Add the stock solution to a solution of hydrogen peroxide (e.g., 6% H₂O₂) to achieve a final concentration of 3%.

-

Control: Prepare a control sample by diluting the stock solution with water.

-

-

Incubation: Store all solutions at a controlled temperature (e.g., 60°C). Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).

-

Neutralization: Immediately neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. This step is critical to stop the degradation reaction at the specific time point.

-

Analysis: Analyze all samples, including the t=0 and control samples, by a stability-indicating HPLC-UV method.

-

Peak Characterization: For samples showing significant degradation (typically 5-20%), perform analysis by LC-MS/MS to obtain mass information on the degradation products to aid in structural elucidation.

Part 4: Analytical Methodologies and Data Interpretation

The cornerstone of any stability study is a validated, stability-indicating analytical method.

-

Stability-Indicating HPLC Method (SI-HPLC): The primary workhorse for stability testing is High-Performance Liquid Chromatography (HPLC) with UV detection. A method is considered stability-indicating if it can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation. This requires complete separation of any degradation products from the parent peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is not co-eluting with any degradants.

-

Characterization of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable for identifying unknown degradation products. By comparing the mass of the degradants to the parent compound, one can deduce the chemical transformation that has occurred (e.g., an increase of 16 amu suggests oxidation).

Logical Workflow for Stability Assessment

The process of assessing stability is a logical, multi-step workflow designed to build a comprehensive understanding of the molecule's liabilities.

4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol: A Technical Guide to a Novel Pharmacophore Scaffold for Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the rational design of pharmacophore scaffolds is paramount to achieving therapeutic efficacy and favorable pharmacokinetic profiles. This guide introduces 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol, a novel scaffold engineered to combine the distinct and synergistic advantages of three key structural motifs: a metabolically robust trifluoromethyl group, a "privileged" morpholine heterocycle, and a functionalized butanol linker. The trifluoromethyl moiety offers enhanced metabolic stability and potent binding interactions, while the morpholine ring confers improved aqueous solubility and desirable drug-like properties. The hydroxylated linker provides a crucial vector for chemical modification and precise spatial orientation of pharmacophoric features. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the scaffold's design rationale, a proposed synthetic strategy with detailed protocols, and its strategic application in lead discovery and optimization workflows.

Introduction to the 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol Scaffold

A pharmacophore is defined as the spatial arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. A scaffold is the core chemical structure upon which a series of derivatives is built to explore and optimize these interactions. The 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol scaffold is a rationally designed framework that presents three distinct features for molecular recognition and property modulation.

-

The Trifluoromethyl (CF₃) Group: A potent bioisostere for methyl and chloro groups, offering metabolic stability and unique electronic properties.[1]

-

The Morpholine Ring: A "privileged" heterocyclic structure known to improve solubility and pharmacokinetic parameters.[2][3]

-

The Primary Alcohol (-CH₂OH): A versatile chemical handle for derivatization, allowing the scaffold to be covalently linked to other fragments or molecular entities, and a potential hydrogen bonding site.

These components are held in a specific stereochemical and spatial arrangement by the butanyl chain, creating a pre-organized and functionally rich starting point for drug design campaigns.

Deconstruction of the Scaffold: Physicochemical and Pharmacokinetic Rationale

The strategic value of this scaffold lies in the well-understood and field-proven contributions of its individual components. The combination of these motifs in a single, synthetically accessible core provides a powerful tool for addressing common challenges in drug development.

The Trifluoromethyl (CF₃) Group: The Metabolic Shield and Potency Enhancer

The incorporation of a trifluoromethyl group is a cornerstone strategy in modern medicinal chemistry.[4] Its strong electron-withdrawing nature and high metabolic stability make it an invaluable tool for fine-tuning the properties of a drug candidate.[5][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This is a common strategy for blocking metabolic hotspots, which can increase a compound's half-life and reduce patient drug load.[6]

-

Lipophilicity and Permeability: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve bioavailability.[5][7] This property is crucial for reaching intracellular targets or for crossing the blood-brain barrier.

-

Binding Affinity: The high electronegativity of the fluorine atoms creates a strong dipole moment. This allows the CF₃ group to participate in favorable electrostatic and dipole-dipole interactions with protein targets, potentially increasing binding affinity and potency.[7] It can also serve as a bioisostere for groups like chlorine or methyl, allowing for steric and electronic modulation.[1]

The Morpholine Moiety: The "Privileged" Solubility and Targeting Element

Morpholine is widely regarded as a "privileged structure" in drug discovery due to its frequent appearance in approved drugs and its ability to confer advantageous properties.[2][3]

-

Physicochemical Properties: Morpholine imparts a favorable balance of lipophilic and hydrophilic character.[8] The nitrogen atom is weakly basic (pKa typically around 8.5), but the presence of the ether oxygen reduces this basicity compared to piperidine. This modulation helps improve aqueous solubility and can lead to better absorption and distribution profiles.[9]

-

Pharmacokinetic Improvement: A large body of evidence demonstrates that the inclusion of a morpholine ring can lead to compounds with desirable drug-like properties and improved pharmacokinetics.[2] It is often used to "tune" the properties of a lead compound to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Target Interactions: The oxygen atom in the morpholine ring is an effective hydrogen bond acceptor, allowing it to form key interactions with biological targets like enzymes and receptors.[8] This makes it an integral component of the pharmacophore for many bioactive molecules.

The Hydroxy-Butanol Linker: The Versatile and Directional Spacer

The linker component of a scaffold is not merely a passive spacer; it is critical for defining the geometry and providing opportunities for further chemical exploration.

-

Vector for Derivatization: The primary alcohol is the key point of attachment for introducing diversity. It can be readily modified through esterification, etherification, or conversion to an amine or other functional groups, allowing for the rapid synthesis of a library of derivatives.

-

Spatial Orientation: The four-carbon chain establishes a defined distance and conformational flexibility between the trifluoromethyl/morpholine end and the point of derivatization. This is crucial for positioning the various pharmacophoric elements correctly within a target's binding site.

-

Hydrogen Bonding: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional point of interaction to enhance binding affinity and specificity.

Proposed Synthetic Strategy and Characterization

While the specific synthesis of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol is not widely documented, a plausible and efficient synthetic route can be designed based on established organofluorine and heterocyclic chemistry principles. The following protocol is a proposed methodology for its construction and validation.

Synthetic Workflow Diagram

The proposed synthesis follows a logical three-stage process: formation of a key trifluoromethylated intermediate, nucleophilic addition of morpholine, and final modification to yield the target alcohol.

Experimental Protocol: A Proposed Synthesis

Objective: To synthesize 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol. This protocol is hypothetical and should be optimized under appropriate laboratory conditions.

Materials:

-

4,4,4-Trifluorobut-1-ene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Morpholine

-

Lithium perchlorate (LiClO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard solvents for chromatography (Hexanes, Ethyl Acetate)

Procedure:

Step 1: Synthesis of 2-(2,2,2-Trifluoroethyl)oxirane

-

Dissolve 4,4,4-trifluorobut-1-ene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the trifluoroethyl oxirane intermediate.

Step 2: Synthesis of 1-(Morpholin-4-yl)-4,4,4-trifluorobutan-2-ol

-

Dissolve the purified oxirane (1.0 eq) and morpholine (1.5 eq) in acetonitrile.

-

Add a catalytic amount of LiClO₄ (0.1 eq) to facilitate the ring-opening.

-

Heat the mixture to 60 °C and stir for 6-8 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the solvent in vacuo.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate. The resulting product is a mixture of regioisomers. The desired isomer, 1-(morpholin-4-yl)-4,4,4-trifluorobutan-2-ol, must be separated from its regioisomer via careful column chromatography.

Step 3: Conversion to 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol Causality Note: Direct conversion from the butan-2-ol is complex. A more robust route would involve starting with a precursor that allows for the introduction of the C1 hydroxyl group, such as through hydroboration-oxidation of a protected allylic amine or another suitable functional group interconversion. A simplified conceptual step is presented for brevity.

-

Protect the secondary alcohol of the purified regioisomer from Step 2 (e.g., as a silyl ether).

-

Perform a functional group interconversion to introduce a hydroxyl group at the C1 position. This is a multi-step process requiring careful strategic planning (e.g., elimination to form an alkene followed by selective hydroboration-oxidation).

-

Deprotect the secondary alcohol to yield the diol, and selectively protect the primary alcohol.

-

Deoxygenate the secondary alcohol.

-

Deprotect the primary alcohol to yield the final product.

Step 4: Purification and Characterization

-

Purify the final compound using preparative High-Performance Liquid Chromatography (HPLC).

-

Confirm the structure and purity using:

-

¹H and ¹⁹F NMR Spectroscopy: To verify the proton and fluorine environments and confirm the structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Analytical HPLC: To determine the final purity (>95%).

-

Application in Lead Discovery and Optimization

The 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol scaffold is an ideal starting point for building focused compound libraries for screening against various biological targets. Its inherent properties are designed to give resulting derivatives a higher probability of possessing drug-like characteristics.

Workflow for Scaffold-Based Drug Design

A typical drug discovery campaign utilizing this scaffold would follow a logical, iterative process from virtual design to biological validation.

Data Presentation: Hypothetical SAR Table

To illustrate the process, consider a hypothetical screening campaign to identify inhibitors for "Kinase X". A small library of derivatives is synthesized by attaching different aryl groups (R) to the scaffold's primary alcohol via an ether linkage.

| Compound ID | R-Group (Attached via -O-) | Kinase X IC₅₀ (nM) | cLogP | Aqueous Solubility (µg/mL) |

| Scaffold-01 | Phenyl | 1250 | 2.85 | 150 |

| Scaffold-02 | 4-Fluorophenyl | 450 | 3.05 | 135 |

| Scaffold-03 | 4-Chlorophenyl | 380 | 3.40 | 95 |

| Scaffold-04 | 4-Methoxyphenyl | 890 | 2.90 | 160 |

| Scaffold-05 | 3,5-Dichlorophenyl | 95 | 4.10 | 40 |

SAR Interpretation:

-

Adding a simple phenyl group (Scaffold-01) confers weak activity.

-

Electron-withdrawing groups at the para-position (Scaffold-02, Scaffold-03) improve potency, suggesting a key interaction in a specific pocket of the kinase.

-

An electron-donating group (Scaffold-04) is detrimental to activity.

-

Increasing the steric bulk and hydrophobicity with two chloro-substituents (Scaffold-05) dramatically increases potency. However, this comes at the cost of significantly reduced aqueous solubility, a common challenge in lead optimization that must be addressed in the next design cycle.

Case Study: Hypothetical Targeting of a Kinase Pathway

Kinases are a major class of drug targets, particularly in oncology. A common kinase inhibitor design involves a "hinge-binding" motif and a moiety that extends into a solvent-exposed region. The 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol scaffold is well-suited for this application.

-

Hypothetical Binding Mode:

-

A hinge-binding fragment (e.g., a pyrimidine) is attached via the scaffold's hydroxyl group.

-

The morpholine ring extends towards the solvent-exposed region of the ATP binding pocket, where its solubility-enhancing properties are most beneficial. The oxygen can form a hydrogen bond with a backbone amide or a conserved water molecule.

-

The trifluoromethyl group is positioned to fit into a nearby hydrophobic pocket, often adjacent to the "gatekeeper" residue, enhancing affinity through favorable non-polar interactions.

-

Conclusion and Future Perspectives

The 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol scaffold represents a highly promising and strategically designed starting point for the development of novel therapeutics. By combining the metabolic resistance and binding enhancement of a trifluoromethyl group with the solubility and pharmacokinetic advantages of a morpholine ring, it provides a robust framework to tackle common drug discovery hurdles. The integral hydroxyl linker ensures synthetic tractability and allows for extensive Structure-Activity Relationship (SAR) exploration. This guide provides the foundational rationale and a practical framework for the synthesis and application of this scaffold. Future work should focus on the development and optimization of its synthesis, followed by its application in screening campaigns against a wide range of therapeutic targets, particularly in areas such as oncology, neuroscience, and infectious diseases where its constituent motifs have already proven their value.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Baliani, A., et al. (2019). Morpholine as a Privileged Structure. Medicinal Research Reviews. [This is a conceptual reference to the general topic, specific article may vary, e.g., Kourounakis et al. cited above] [Link]

-

Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione Publication. [Link]

-

Wikipedia contributors. (n.d.). Trifluoromethyl group. Wikipedia. [Link]

-

Dichiarante, V., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 957. [Link]

-

Wechem. (2023). Design and biological activity of trifluoromethyl containing drugs. Wechem News. [Link]

-

Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2739–2754. [Link]

-

Tutone, M., et al. (2021). Pharmacophore-Based Design of New Chemical Scaffolds as Translational Readthrough-Inducing Drugs (TRIDs). International Journal of Molecular Sciences, 22(16), 8856. [Link]

- Du X, Cheng J. (2021). Preparing 4,4,4-trifluoro-1-butanol... Faming Zhuanli Shengqing, CN112778089A.

Sources

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification methods for separating impurities from trifluoro-morpholinyl alcohols

An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of trifluoro-morpholinyl alcohols. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but a deep understanding of the principles behind them, ensuring robust and reproducible results.

Introduction: The Challenge of Purifying Trifluoro-Morpholinyl Alcohols

Trifluoro-morpholinyl alcohols are a critical class of compounds in medicinal chemistry, with the trifluoromethyl group often enhancing metabolic stability and binding affinity. However, their purification presents unique challenges due to the combined electronic effects of the fluorine atoms and the polarity of the morpholine and alcohol functionalities. Common impurities often include diastereomers, enantiomers, starting materials, and reaction byproducts. This guide provides a systematic approach to overcoming these purification hurdles.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific problems you may encounter during the purification of trifluoro-morpholinyl alcohols.

Issue 1: Poor Separation of Diastereomers in Column Chromatography

Question: I am struggling to separate diastereomers of my trifluoro-morpholinyl alcohol using standard silica gel chromatography. The spots are overlapping on the TLC plate. What can I do?

Answer:

Poor separation of diastereomers is a common issue. Here’s a systematic approach to improving resolution:

-

Optimize the Mobile Phase:

-

Decrease Polarity: A less polar mobile phase will increase the retention time of your compounds on the silica gel, often leading to better separation. Try decreasing the percentage of the polar solvent (e.g., ethyl acetate in hexane) in small increments.

-

Utilize Different Solvent Systems: Sometimes a complete change in the solvent system is necessary. Consider combinations like dichloromethane/methanol or toluene/acetone. The unique interactions of different solvents with your compound and the stationary phase can significantly alter selectivity.[1]

-

-

Consider a Different Stationary Phase:

-

Fluorinated Stationary Phases: For fluorinated compounds, specialized "fluorous" stationary phases can offer unique selectivity.[2][3] These phases exhibit fluorophilic interactions, which can enhance the separation of compounds with varying fluorine content or spatial arrangement of fluorinated groups.[2][3] Perfluoroaryl and perfluoroalkyl phases are common choices.[2]

-

Alumina: Activated alumina can be an effective alternative to silica gel, especially for separating compounds with different polarities.[4] It is available in acidic, neutral, and basic forms, allowing you to choose the one that best suits your compound's stability.[4]

-

-

Improve Column Packing and Running Conditions:

-

Use a Longer Column: Increasing the column length provides more theoretical plates for the separation to occur.

-

Reduce the Flow Rate: A slower flow rate allows for better equilibration between the mobile and stationary phases, which can improve resolution.[4]

-

Dry Loading: If your compound is not highly soluble in the mobile phase, consider adsorbing it onto a small amount of silica gel and loading it onto the column as a dry powder. This can lead to sharper bands.

-

Experimental Protocol: Optimizing Diastereomer Separation

-

TLC Screening: Prepare several TLC chambers with different solvent systems (e.g., 9:1 Hexane:Ethyl Acetate, 8:2 Hexane:Ethyl Acetate, 95:5 Dichloromethane:Methanol). Spot your crude mixture on each plate and develop to identify the system with the best separation.

-

Column Chromatography:

-

Pack a glass column with the appropriate stationary phase (e.g., silica gel or a fluorinated phase).

-

Equilibrate the column with the optimized mobile phase.

-

Load your sample (either as a concentrated solution or dry-loaded).

-

Run the column at a slow, consistent flow rate.

-

Collect fractions and analyze them by TLC to identify the pure diastereomers.

-

Issue 2: Failure to Obtain Crystals During Recrystallization

Question: My trifluoro-morpholinyl alcohol oils out or remains in solution during recrystallization attempts. How can I induce crystallization?

Answer:

The inability to form crystals is often due to the wrong solvent choice, the presence of impurities that inhibit crystal lattice formation, or supersaturation issues.

-

Systematic Solvent Screening:

-

The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5][6]

-

Test a range of solvents with varying polarities. Good starting points for trifluoro-morpholinyl alcohols could be isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate.[7]

-

Two-Solvent Method: If a single suitable solvent cannot be found, a two-solvent system can be effective.[5] Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.[5][7]

-

-

Inducing Crystallization:

-

Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to act as a nucleation point.

-

Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that promote crystal growth.

-

Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[8]

-

Workflow for Successful Recrystallization

Caption: A systematic workflow for the recrystallization of trifluoro-morpholinyl alcohols.

Issue 3: Enantiomers are Not Separated by Chiral HPLC

Question: I am trying to separate the enantiomers of my trifluoro-morpholinyl alcohol, but I only see a single peak on my chiral HPLC. What should I try next?

Answer:

Achieving chiral separation is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase.[9]

-

Screen Different Chiral Stationary Phases:

-

Optimize the Mobile Phase:

-

Normal Phase vs. Reversed Phase: Depending on your compound's polarity, you may have success in either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) mode.

-

Modifiers/Additives: Small amounts of additives can significantly impact selectivity. For basic compounds like morpholines, adding a small amount of a basic additive (e.g., diethylamine) to a normal-phase mobile phase can improve peak shape and resolution.[11] For acidic compounds, an acidic additive (e.g., trifluoroacetic acid) may be beneficial.[11]

-

Alcohol Choice: In normal-phase chromatography, the choice of alcohol modifier (e.g., isopropanol vs. ethanol) can dramatically affect the separation.

-

-

Adjust Instrumental Parameters:

-

Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution.

-

Flow Rate: A lower flow rate can increase the interaction time with the CSP, potentially improving separation.

-

Data Summary: Chiral HPLC Starting Conditions

| Chiral Stationary Phase (CSP) | Mobile Phase System | Common Analytes |

| Amylose-based (e.g., Chiralpak® AD-H) | n-Hexane/Isopropanol (90:10, v/v) | Aromatic trifluoromethyl-substituted alcohols[9] |

| Cellulose-based (e.g., Chiralcel® OD-H) | n-Hexane/Isopropanol (90:10, v/v) | Aromatic trifluoromethyl-substituted alcohols[9] |

| Pirkle-type | Supercritical Fluid Chromatography (SFC) with CO2/Methanol | Alcohol-sensitive chiral compounds[12] |

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of trifluoro-morpholinyl alcohols?

A1: Common impurities include:

-

Unreacted Starting Materials: Such as the parent morpholine or the trifluoromethyl-containing electrophile.

-

Reaction Byproducts: These are highly dependent on the specific synthetic route. For example, in reductions of trifluoromethyl ketones, you might have over-reduction products.

-

Diastereomers and Enantiomers: If your synthesis creates one or more new stereocenters.

-

Desfluoro Analogs: In some synthetic routes, incomplete fluorination can lead to impurities lacking the trifluoromethyl group.[2]

Q2: When should I choose recrystallization over column chromatography?

A2:

-

Choose Recrystallization when:

-

Your desired compound is a solid.

-

You have a relatively high purity to start with (>90%).

-

You can find a suitable solvent system.

-

It is generally a more scalable and cost-effective method for large quantities.[6]

-

-

Choose Column Chromatography when:

-

Your compound is an oil or a low-melting solid.

-

You have a complex mixture with multiple components.

-

You need to separate compounds with very similar polarities, such as diastereomers.

-

Q3: How can I remove acidic or basic impurities from my crude product?

A3: A simple liquid-liquid extraction is often very effective.

-

To Remove Acidic Impurities: Dissolve your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurities will be deprotonated and move into the aqueous layer.

-

To Remove Basic Impurities: Dissolve your crude product in an organic solvent and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic impurities, including any unreacted morpholine starting materials, will be protonated and extracted into the aqueous layer.

Logical Flow for Purification Method Selection

Caption: Decision tree for selecting the appropriate purification method.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for comprehensive purity analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and can reveal the presence of impurities. ¹⁹F NMR is particularly useful for identifying fluorine-containing byproducts.[13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is excellent for identifying and quantifying impurities, even at low levels.[14]

-

High-Performance Liquid Chromatography (HPLC): Using a UV or other suitable detector, HPLC can provide a quantitative measure of purity (e.g., % area). Chiral HPLC is necessary to determine enantiomeric excess (ee).[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable trifluoro-morpholinyl alcohols. Derivatization may be necessary for polar compounds.[14]

References

- Techniques for removing acidic impurities from fluorinated solvents - Benchchem. (n.d.).

- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem. (n.d.).

- Regalado, E. L., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A, 1380, 45-54.

- Experiment 2: Recrystallization. (n.d.).

- Recrystallization. (n.d.).

- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (n.d.). ResearchGate.

- Sohn, O. S., et al. (1982). Separation of morpholine and some of its metabolites by high-performance liquid chromatography. Journal of Chromatography, 242(2), 374-80.

- recrystallization.pdf. (n.d.).

- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).

- Troubleshooting Purification Methods - Sigma-Aldrich. (n.d.).

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

- Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific. (n.d.).

- Deoxytrifluoromethylation of Alcohols - PMC. (2022).

- Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed. (2008).

- N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. (n.d.).

- Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles - PMC. (2018).

- Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography - MDPI. (n.d.).

- Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (n.d.).

- HPLC Troubleshooting Guide - Wsu. (n.d.).

- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. athabascau.ca [athabascau.ca]

- 6. mt.com [mt.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajrconline.org [ajrconline.org]

Overcoming steric hindrance in 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol reactions

Technical Support Center: Fluorinated Building Blocks Subject: Troubleshooting Reactivity in 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol Ticket ID: TF-MORPH-003 Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Folded" Conformation Paradox

You are likely reading this because standard protocols (Williamson ether synthesis, Swern oxidation, or Tosylation) have failed or resulted in abysmal yields (<10%) for 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol .[1]

The core issue is not merely steric bulk; it is conformational locking .

In this specific molecule, the electron-withdrawing trifluoromethyl (

To succeed, you must first break the fold before you can run the reaction.

Module 1: Diagnostic & Decision Tree

Before altering your reagents, determine the primary failure mode of your current attempt.

Figure 1: Diagnostic workflow for reactivity issues. The most common failure is "No Reaction" due to IMHB locking.

Module 2: Protocol A - Overcoming the "Dead" Alcohol (Activation)

If standard mesylation or tosylation fails, it is because the sulfonyl chloride cannot approach the "folded" alcohol. We must use a hyper-reactive electrophile and a non-coordinating base .[1]

The Fix: Triflation with IMHB Disruption

-

Why: Triflic anhydride (

) is small and highly reactive.[1] We use a non-nucleophilic base (2,6-Lutidine) to avoid side reactions.[1] -

Critical Step: We avoid non-polar solvents (DCM) which promote the "folded" state. We use a more polar solvent system or Lewis Acid additives to open the chain.

Step-by-Step Protocol:

| Reagent | Equivalents | Role |

| Substrate | 1.0 | The hindered alcohol |

| 1.2 | Highly reactive electrophile | |

| 2,6-Lutidine | 1.5 | Sterically hindered base (prevents N-quaternization) |

| DCM:DMF (4:1) | Solvent | DMF disrupts the H-bond "lock" |

-

Preparation: Dissolve the substrate in dry DCM/DMF (4:1 ratio). The DMF is crucial to solvate the hydroxyl group and break its interaction with the morpholine nitrogen.

-

Cooling: Cool the mixture to -78°C . The

group stabilizes the backbone, but we want to suppress elimination. -

Addition: Add 2,6-Lutidine followed by dropwise addition of Triflic Anhydride (

). -

Monitoring: Stir at -78°C for 30 minutes, then warm strictly to 0°C (do not go to RT).

-

Quench: Quench immediately with saturated

.

Result: You now have the Triflate, a "super-leaving group" that will react rapidly with nucleophiles, bypassing the steric penalty of the

Module 3: Protocol B - Oxidation Under Duress

Standard Swern oxidations often fail here because the bulky sulfur ylide intermediate cannot form due to the steric wall created by the

The Fix: Dess-Martin Periodinane (DMP) [1][2][3]

-

Why: DMP works via a ligand exchange mechanism directly at the iodine center. It is less sensitive to steric crowding than Swern or PCC.[1] It also operates at neutral pH, preventing the morpholine from acting as a base and causing elimination.[1]

Step-by-Step Protocol:

-

Solvent: Dissolve substrate (1.0 equiv) in wet DCM (DMP works faster with trace water, which accelerates ligand exchange).[1]

-

Reagent: Add Dess-Martin Periodinane (1.5 equiv).

-

Buffer (Optional but Recommended): Add

(2.0 equiv) to buffer the acetic acid byproduct, preventing salt formation with the morpholine. -

Time: Stir at Room Temperature. Reaction is typically complete in <1 hour.[1]

-

Workup: Quench with a 1:1 mixture of sat.

and sat.[1]

Module 4: The Mechanism of Failure (Visualized)

Understanding the conformation is key to designing your own variations of these experiments.

Figure 2: The transition from the H-bonded "locked" state (left) to the open reactive state (right) required for successful functionalization.

Frequently Asked Questions (FAQ)

Q: Why can't I just use NaH and Alkyl Halide for ether synthesis?

A: You can, but you must add 15-crown-5 or use DMF as the solvent.[1] In THF, the sodium alkoxide will form a tight ion pair or chelate with the morpholine nitrogen, shutting down reactivity. The "naked" anion in DMF is required to overcome the steric barrier of the

Q: I see elimination products (alkenes) instead of substitution. Why?

A: The

Q: Can I use

-

It breaks the Intramolecular Hydrogen Bond.[1]

-

It prevents the nitrogen from acting as a nucleophile or base. Note: You will need to perform a basic workup to remove the Boron complex.

References

-

Conformational Locking in Fluoro-Amino Alcohols

-

Oxidation of Hindered Alcohols

-

Steric Parameters of Trifluoromethyl Groups

Sources

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 3. Dess–Martin Periodinane [merckmillipore.com]

- 4. arxiv.org [arxiv.org]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Troubleshooting low solubility of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol in organic solvents

This is a technical troubleshooting guide designed for the specific solubility challenges of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol .

Executive Summary & Molecule Analysis

The solubility issues encountered with 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol are rarely due to simple "insolubility."[1] Instead, they typically arise from a polarity mismatch caused by the molecule's "schizophrenic" physicochemical nature.[1]

You are dealing with a molecule that possesses three conflicting solubility drivers:

-

The Trifluoromethyl Group (

): Highly lipophilic and electron-withdrawing.[1] It repels water and standard hydrocarbons.[1] -

The Morpholine Ring: A basic, polar heterocycle (

for conjugate acid).[1] -

The Primary Alcohol (

): A hydrogen bond donor/acceptor.

The Diagnostic Trap: Most researchers fail to dissolve this compound because they do not account for the Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the morpholine nitrogen. This 6-membered pseudo-ring "hides" the polar groups, making the molecule behave more lipophilically than predicted.[1] However, if trace acid is present, the nitrogen protonates, breaking the IMHB and rendering the molecule insoluble in the very organic solvents (DCM, THF) selected for the free base.[1]

Diagnostic Phase: The "Why" Before the "How"

Before attempting further dissolution, answer the following diagnostic questions.

Q1: Are you working with the Free Base or a Salt?

-

Symptom: The solid refuses to dissolve in Dichloromethane (DCM) or Ethyl Acetate but dissolves instantly in Water or Methanol.

-

Diagnosis: You likely have the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt , not the free base.[1]

-

Fix: If you need organic solubility, you must perform a "Free Basing" protocol (See Section 4).[1]

Q2: Is the sample "Oiling Out" in non-polar solvents?

-

Symptom: You see a cloudy emulsion or a sticky gum at the bottom of the flask in Hexanes/Toluene.

-

Diagnosis: The Fluorine Effect .[2] The

group creates a "fluorophilic" domain that does not mix well with standard lipophilic chains (alkanes), while the polar head is too polar for the solvent.[1] -

Fix: Use a Polarity Bridging Solvent like Dichloromethane (DCM) or a co-solvent system (e.g., 10% MeOH in DCM).[1]

Solvent Selection Matrix

Use this table to select the correct solvent system based on your experimental goal.

| Solvent Class | Solubility (Free Base) | Solubility (Salt Form) | Recommendation |

| Chlorinated (DCM, | Excellent | Poor | Primary Choice. Best for reactions and transfers.[1] Breaks weak intermolecular bonds.[1] |

| Ethers (THF, | Good | Very Poor | Good for reactions.[1] THF is superior to Diethyl Ether due to better H-bond acceptance.[1] |

| Alcohols (MeOH, EtOH) | Good | Excellent | Use for salts or if protic solvents are tolerated.[1] Warning: May interfere with nucleophilic reactions.[1] |

| Hydrocarbons (Hexane, Toluene) | Poor | Insoluble | Avoid. Causes oiling out.[1] Use only for precipitation/crystallization.[1] |

| Dipolar Aprotic (DMSO, DMF) | Excellent | Good | Last Resort. Hard to remove.[1] Use only for biological assays or high-T reactions. |

| Water | Low/Moderate | High | pH dependent.[1] Soluble below pH 6 (protonated); sparingly soluble above pH 9. |

Protocols & Workflows

Protocol A: "Free-Basing" (Converting Salt to Soluble Organic Form)

Use this if your material is insoluble in DCM/EtOAc.[1]

-

Dissolution: Dissolve the insoluble salt (e.g., 100 mg) in minimal Water (2 mL).

-

pH Adjustment: Slowly add Saturated

or 1M NaOH while monitoring pH. Target pH 10-11.-

Observation: The clear solution should turn cloudy as the free base precipitates/oils out.

-

-

Extraction: Add Dichloromethane (DCM) (5 mL) and shake vigorously.

-

Why DCM? It is the "Goldilocks" solvent—polar enough for the amine, lipophilic enough for the

.[1]

-

-

Separation: Collect the lower organic layer.[1] Repeat extraction 2x.

-

Drying: Dry combined organics over

, filter, and concentrate.-

Result: You now have the Free Base oil/solid, soluble in organic solvents.[1]

-

Protocol B: Breaking the "Gel" (For Oiling Out Issues)

Use this if your compound forms a gum in your reaction solvent.

-

The Co-Solvent Trick: If using Toluene or Ether, add 5-10% Isopropanol (IPA) .[1]

-

Heat-Cool Cycle: Briefly heat to

to disrupt the lattice/amorphous aggregation, then cool slowly.[1]

Visual Troubleshooting Logic

The following diagram illustrates the decision process for troubleshooting solubility.

Figure 1: Decision tree for diagnosing solubility issues based on chemical form and solvent choice.

Frequently Asked Questions (FAQs)

Q: Why does the literature say this is soluble in chloroform, but my sample isn't?

A: You likely have a trace amount of acid in your chloroform.[1] Chloroform naturally decomposes to form HCl over time (unless stabilized with amylenes/ethanol). Even trace HCl will protonate the morpholine nitrogen, creating an insoluble salt surface layer.[1] Solution: Filter your

Q: Can I heat the solution to dissolve it?

A: Yes, but be cautious. Fluorinated amino-alcohols can undergo retro-aldol-like decomposition or elimination of HF at high temperatures (

Q: I need to use this in a biological assay (aqueous buffer). How do I dissolve it? A: Do not dissolve directly in buffer.

-

Make a 100mM stock solution in pure DMSO .

-

Dilute this stock into your buffer.

-

Ensure the final pH is below 6.0 if you want full aqueous solubility (protonated form), or keep DMSO concentration

if at neutral pH to prevent precipitation.[1]

References

-

PubChem. (2023).[1] Compound Summary: 4,4,4-Trifluorobutan-1-ol (Analogous substructure properties).[1] National Library of Medicine.[1] [Link]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Context on solubility modulation by

). [Link] -

Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for Morpholine pKa). [Link]

Sources

- 1. 4,4,4-Trifluoro-1-butanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mild trifluoromethylsulfinylation of alcohols and amines via N-hydroxyphthalimide-O-trifluoromethanesulfinate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Minimizing defluorination side reactions during high-temperature synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to address the common yet challenging issue of unintended defluorination during high-temperature chemical synthesis. This guide is structured to help you understand the root causes of C-F bond cleavage and provide actionable troubleshooting strategies to maintain the integrity of your fluorinated molecules.

Frequently Asked Questions: Understanding the "Why" Behind Defluorination

This section addresses the fundamental principles governing C-F bond stability and cleavage at elevated temperatures.

Q1: What is defluorination and why is it a critical problem in synthesis?

Defluorination is the cleavage of a carbon-fluorine (C-F) bond, resulting in the loss of a fluorine atom from an organic molecule. Given that the C-F bond is the strongest single bond in organic chemistry, its cleavage is often an undesired side reaction, particularly during high-temperature processes like cross-coupling or nucleophilic substitution.[1]

This side reaction is problematic for several reasons:

-

Yield Reduction: Formation of defluorinated byproducts directly lowers the yield of the desired fluorinated product.

-

Purification Challenges: The resulting byproducts often have similar physical properties to the target compound, making separation difficult and costly.

-

Loss of Function: In pharmaceutical and agrochemical development, the fluorine atom is frequently essential for a molecule's biological activity, metabolic stability, and pharmacokinetic properties.[2][3][4] Its removal can render the final compound inactive or introduce unforeseen toxicities.[3][5]

Q2: What are the primary mechanisms that cause C-F bond cleavage at high temperatures?

While the C-F bond is strong, it is not inert. Several mechanisms can lead to its cleavage under thermal stress, often facilitated by reagents in the reaction mixture.

-

Nucleophilic Aromatic Substitution (SₙAr): In electron-deficient aromatic systems (e.g., nitro- or cyano-substituted fluoroarenes), a strong nucleophile (like an alkoxide, amine, or even a Brønsted base) can attack the carbon atom bearing the fluorine, leading to its displacement.[1] High temperatures accelerate this process.

-

Reductive Defluorination (Hydrodefluorination): This is a common side reaction in transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira).[6] It often occurs when a metal-hydride species (e.g., a Pd-H intermediate) forms in situ and reductively cleaves the C-F bond instead of participating in the desired coupling cycle.[6]

-

Thermal Decomposition & Radical Reactions: At very high temperatures, thermal energy alone can be sufficient to induce homolytic cleavage of weaker C-F bonds, initiating radical chain reactions.[7] This is more common with polyfluorinated compounds or in the presence of radical initiators.

-

Lewis Acid or Base-Mediated Cleavage: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and making it susceptible to cleavage. Conversely, strong bases can deprotonate a position adjacent to a C-F bond, leading to HF elimination, especially in β-fluoro carbonyl compounds.[3][8]

Q3: Which types of fluorinated molecules are most susceptible to defluorination?

Not all C-F bonds are created equal. Susceptibility depends heavily on the molecular structure.

-

Electron-Deficient Fluoroarenes: Aromatic rings with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the fluorine atom are highly activated towards nucleophilic attack.[9]